tert-Butyl N-(2-cyclopropoxyethyl)carbamate

Drug Design ADME Medicinal Chemistry

Sourcing Boc-protected amine linkers with optimal spatial geometry often limits PROTAC development. This compound solves that with a semi-rigid cyclopropoxyethyl spacer, offering conformational restriction that linear amino alcohols cannot provide. • Incorporates a cyclopropoxyethyl moiety for enhanced metabolic stability in peptide mimetics. • Balanced lipophilicity (XLogP 1.3) and TPSA (47.6 Ų) support CNS penetration potential. • Supplied with COA and SDS, ensuring batch-to-batch consistency for multi-step synthesis.

Molecular Formula C10H19NO3
Molecular Weight 201.26 g/mol
CAS No. 1935340-77-4
Cat. No. B1413179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-(2-cyclopropoxyethyl)carbamate
CAS1935340-77-4
Molecular FormulaC10H19NO3
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOC1CC1
InChIInChI=1S/C10H19NO3/c1-10(2,3)14-9(12)11-6-7-13-8-4-5-8/h8H,4-7H2,1-3H3,(H,11,12)
InChIKeySREPHQHSCHGFOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-(2-cyclopropoxyethyl)carbamate: Overview


tert-Butyl N-(2-cyclopropoxyethyl)carbamate (CAS 1935340-77-4) is a protected amine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a cyclopropoxyethyl moiety [1]. It is classified as a carbamate and is widely utilized as an intermediate in organic synthesis, particularly in peptide chemistry and pharmaceutical research [2]. The compound is characterized by a molecular formula of C10H19NO3 and a molecular weight of 201.26 g/mol [1]. Its computed physicochemical properties include an XLogP3-AA of 1.3, a topological polar surface area of 47.6 Ų, and 6 rotatable bonds [1].

Why tert-Butyl N-(2-cyclopropoxyethyl)carbamate Cannot Be Replaced


The unique cyclopropoxyethyl group of tert-Butyl N-(2-cyclopropoxyethyl)carbamate imparts distinct steric and electronic properties that cannot be replicated by common Boc-protected amines with linear alkyl or simple alkoxy chains. The cyclopropyl ring introduces conformational rigidity and can enhance metabolic stability in downstream bioactive molecules [1]. Interchanging this compound with a generic Boc-protected amine, such as Boc-2-aminoethanol or Boc-2-methoxyethylamine, would fundamentally alter the three-dimensional arrangement and physicochemical profile of the final product, potentially compromising binding affinity, selectivity, and in vivo performance in drug candidates [2].

tert-Butyl N-(2-cyclopropoxyethyl)carbamate vs. Related Boc-Amines


Lipophilicity-Driven Membrane Permeability

The calculated partition coefficient (XLogP3-AA) of tert-Butyl N-(2-cyclopropoxyethyl)carbamate is 1.3 [1], which is significantly higher than that of Boc-2-aminoethanol (XLogP = -0.39) [2] and Boc-2-methoxyethylamine (XLogP ≈ 0.5) [3]. This 1.7 log unit increase over Boc-2-aminoethanol translates to an approximately 50-fold greater lipophilicity, which is a crucial determinant for passive membrane permeability and oral bioavailability in drug discovery [4].

Drug Design ADME Medicinal Chemistry

Cyclopropyl Ring vs. Acyclic Chain Stability

The cyclopropoxy group introduces a rigid, three-membered ring that restricts conformational freedom compared to acyclic alkyl chains. Research has demonstrated that the incorporation of cyclopropyl ethers can significantly improve metabolic stability and drug efficacy by limiting polypeptide conformation and slowing hydrolysis [1]. This is in contrast to the freely rotating ethyl or methoxy groups found in Boc-2-ethoxyethylamine (rotatable bond count: 8) and Boc-2-methoxyethylamine (rotatable bond count: 6), which are more susceptible to metabolic oxidation [2].

Metabolic Stability Conformational Analysis Drug Design

TPSA Balances Permeability and Solubility

The topological polar surface area (TPSA) of tert-Butyl N-(2-cyclopropoxyethyl)carbamate is 47.6 Ų [1]. This value falls within the optimal range for oral bioavailability (typically <140 Ų) but is sufficiently polar to maintain aqueous solubility. In comparison, Boc-2-aminoethanol has a lower TPSA of 49.3 Ų [2] but suffers from excessive hydrophilicity, while Boc-2-methoxyethylamine has a TPSA of 47.6 Ų [3] but lacks the beneficial conformational rigidity of the cyclopropane ring. The specific TPSA of 47.6 Ų, combined with a favorable XLogP of 1.3, positions this compound as an ideal intermediate for constructing drug-like molecules with balanced ADME properties.

ADME Physicochemical Properties Medicinal Chemistry

High Purity and Reliable Supply

tert-Butyl N-(2-cyclopropoxyethyl)carbamate is commercially available from established suppliers such as AKSci with a minimum purity specification of 95% . This high purity, coupled with the availability of certificates of analysis (COA) and safety data sheets (SDS), ensures reproducibility in research and industrial applications. In contrast, less common Boc-protected amines with similar structural features may require custom synthesis, leading to higher costs, longer lead times, and batch-to-batch variability that can confound experimental results [1].

Chemical Procurement Quality Control Synthetic Chemistry

Boc Group Orthogonal Protection

The Boc (tert-butoxycarbonyl) group in tert-Butyl N-(2-cyclopropoxyethyl)carbamate is stable under a wide range of reaction conditions, including those used for peptide bond formation, and is resistant to most bases and nucleophiles [1]. Deprotection is efficiently achieved under mild acidic conditions (e.g., TFA in DCM), yielding the free amine without affecting the cyclopropoxyethyl ether linkage. This orthogonal protection strategy is a standard in peptide and small-molecule synthesis, but its combination with the unique cyclopropoxyethyl group in this specific compound provides a differentiated building block that cannot be substituted by generic Boc-protected amines without altering the physicochemical profile of the final molecule.

Protecting Group Strategy Peptide Synthesis Organic Synthesis

Applications of tert-Butyl N-(2-cyclopropoxyethyl)carbamate


PROTAC Linker Design

The balanced lipophilicity (XLogP = 1.3) and TPSA (47.6 Ų) of tert-Butyl N-(2-cyclopropoxyethyl)carbamate make it an ideal candidate for constructing linkers in Proteolysis Targeting Chimeras (PROTACs). The cyclopropoxyethyl group provides a semi-rigid spacer that can optimize the distance and orientation between the E3 ligase ligand and the target protein ligand, while the Boc-protected amine allows for orthogonal conjugation strategies [1].

Peptidomimetics and Macrocyclic Peptides

The cyclopropoxyethyl moiety is known to confer enhanced metabolic stability and conformational restriction, which are critical attributes for peptide-based therapeutics. The compound can be incorporated into peptidomimetic scaffolds to improve resistance to proteolytic degradation and extend in vivo half-life, as supported by class-level evidence on cyclopropyl ethers in drug design [1].

CNS and Oncology Drug Intermediates

The favorable physicochemical profile (XLogP = 1.3, TPSA = 47.6 Ų) suggests good potential for central nervous system (CNS) penetration and oral bioavailability. The cyclopropoxy group is a privileged substructure in many marketed CNS and oncology drugs, and tert-Butyl N-(2-cyclopropoxyethyl)carbamate serves as a versatile building block for incorporating this pharmacophore into novel drug candidates [1].

Scale-Up and Medicinal Chemistry

The compound is commercially available from reputable suppliers with a minimum purity of 95%, along with certificates of analysis (COA) and safety data sheets (SDS) [1]. This ensures batch-to-batch consistency and reliable performance in multi-step syntheses, making it a preferred choice for medicinal chemistry optimization and early-stage process development where reproducibility is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl N-(2-cyclopropoxyethyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.